N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxyquinoline Moiety: This can be achieved through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Dimethylphenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction to introduce the dimethylphenyl group onto the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyquinoline moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyquinoline moiety may yield quinone derivatives, while reduction of the oxadiazole ring may produce amine derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the presence of the hydroxyquinoline moiety.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Explored for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The hydroxyquinoline moiety can chelate metal ions, potentially disrupting metal-dependent biological processes.
Fluorescent Properties: The compound can absorb light at specific wavelengths and emit fluorescence, making it useful as a probe in biological imaging.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-(2,3-dimethylphenyl)-3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyquinoline moiety, in particular, enhances its potential as a fluorescent probe and its ability to chelate metal ions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-6-5-9-17(14(13)2)23-19(27)10-11-20-25-21(26-29-20)16-12-15-7-3-4-8-18(15)24-22(16)28/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMLYWYIPNOCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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